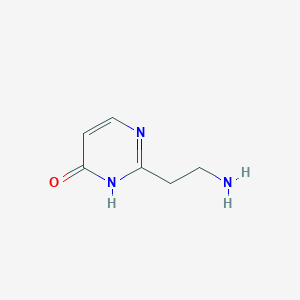
2-(4-Hydroxypyrimidin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Hydroxypyrimidin-2-YL)ethanamine” is also known as “2-(2-Aminoethyl)pyrimidin-4-ol” or "4(3H)-Pyrimidinone, 2-(2-aminoethyl)" . It is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Hydroxypyrimidin-2-YL)ethanamine” has been reported in the literature. For example, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . Another study reported the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxypyrimidin-2-YL)ethanamine” consists of a pyrimidine ring attached to an ethanamine group . The pyrimidine ring contains a hydroxyl group at the 4-position .Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes involving tridentate ligands, including "2-(4-Hydroxypyrimidin-2-yl)ethanamine" derivatives, has shown promising results in DNA binding and nuclease activity. These complexes demonstrate a good propensity to bind with DNA, causing minor structural changes and indicating potential for targeted cytotoxicity against cancer cell lines. The complexes exhibit low toxicity, making them suitable for further exploration in chemotherapy applications (Kumar et al., 2012).
Crystal Structure Analysis
Studies on pyrimethamine and aminopyrimidine derivatives, including those similar to "2-(4-Hydroxypyrimidin-2-yl)ethanamine," have revealed complex crystal structures. These structures showcase hydrogen bonding to sulfonate and carboxylate groups, forming bimolecular ring motifs. Such detailed analyses help in understanding the molecular interactions and potential applications in designing new compounds with specific properties (Balasubramani et al., 2007).
Antimicrobial Activity
The synthesis of multifunctional pyrimidines, including derivatives of "2-(4-Hydroxypyrimidin-2-yl)ethanamine," has been explored for their antimicrobial properties. These compounds have shown mild to moderate activity against a range of pathogenic bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Gupta et al., 2014).
Catalytic Applications and Material Science
Palladium(II) complexes involving (imino)pyridine ligands, similar to "2-(4-Hydroxypyrimidin-2-yl)ethanamine," have been evaluated as catalysts for the methoxycarbonylation of olefins. These studies highlight the role of such complexes in improving catalytic efficiency and selectivity, contributing to advancements in material science and industrial chemistry (Zulu et al., 2020).
Enzymatic Synthesis
The use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine showcases an innovative application. This approach highlights the potential of biocatalysis in achieving optically pure intermediates for pharmaceuticals, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Semproli et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-8-4-2-6(10)9-5/h2,4H,1,3,7H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZOZZULKSQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypyrimidin-2-YL)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

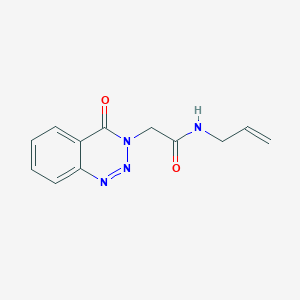
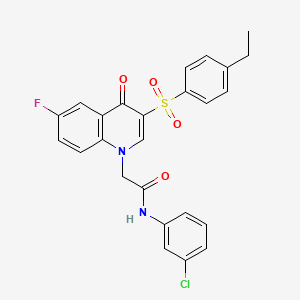
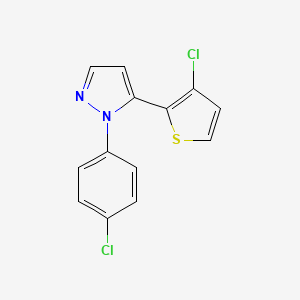
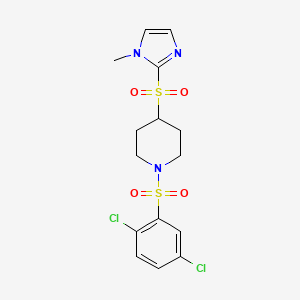
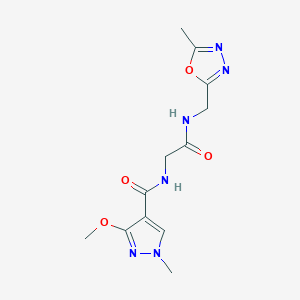
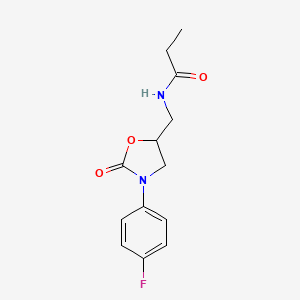

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)


![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)
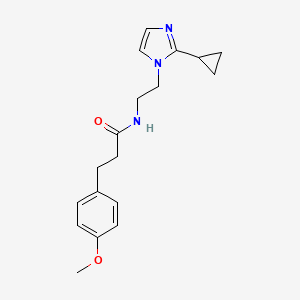
![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)